molecular formula C27H46O4S B072947 Cholesterol sulfate CAS No. 1256-86-6

Cholesterol sulfate

Cat. No. B072947
CAS RN: 1256-86-6
M. Wt: 466.7 g/mol
InChI Key: BHYOQNUELFTYRT-DPAQBDIFSA-N
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Description

Cholesterol sulfate is an important sterol sulfate in human physiology, playing critical roles in various bodily functions. It is a component of cell membranes, contributing to their stability, and is involved in several biological processes including the regulation of enzyme activities and signal transduction. Cholesterol sulfate is present in significant concentrations in human plasma, overlapping with other steroid sulfates such as dehydroepiandrosterone (DHEA) sulfate. Despite its critical functions, the molecular mechanisms underlying its roles are yet to be fully understood (Strott & Higashi, 2003).

Synthesis Analysis

Cholesterol sulfate synthesis occurs in various tissues, with notable activity in the liver, kidney, skin, and lungs. Surprisingly, steroid-producing endocrine organs show minimal activity in synthesizing this compound. The synthesis involves specific enzymes, including cholesterol sulfotransferase, which transfers a sulfate group from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to cholesterol, forming cholesterol sulfate. This synthesis pathway highlights the complex regulation of cholesterol sulfate levels within the body (Hochberg, Ladany, & Lieberman, 1974).

Molecular Structure Analysis

Chemical Reactions and Properties

Physical Properties Analysis

Chemical Properties Analysis

Scientific Research Applications

  • Regulation of Lipid Metabolism and Cell Survival : CS is a significant regulator of lipid metabolism, inflammation, cell apoptosis, and cell survival. Its overexpression, via sulfotransferases, has antagonistic effects on liver X receptors (LXRs), influencing LXR activity and metabolic diseases (Sanchez et al., 2020).

  • Role in Human Plasma and Physiology : As the most important known sterol sulfate in human plasma, CS plays a regulatory role. It stabilizes cell membranes, supports platelet adhesion, regulates serine proteases (involved in blood clotting and fibrinolysis), and is involved in signal transduction. CS also influences keratinocyte differentiation, impacting the development of the skin barrier (Strott & Higashi, 2003).

  • Role in Skin Disorders : In recessive X-linked ichthyosis, a marked increase in CS and a reduction in cholesterol have been observed. CS accumulation, rather than cholesterol deficiency, is responsible for barrier abnormalities in this condition (Zettersten et al., 1998).

  • Neuroprotective Effects and Brain Metabolism : CS alters astrocyte metabolism and offers neuroprotective effects against oxidative stress. It impacts brain energy metabolism, indicating potential roles in neurological health and disorders (Prah & Yang, 2019).

  • Effects on Blood Clotting : Cholesterol sulfate triggers the activation of Factor XII and prekallikrein, important components of the blood coagulation system. This suggests that CS might play a role in the activation of the intrinsic blood coagulation system (Shimada et al., 1985).

Safety And Hazards

When handling cholesterol sulfate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Research has shown that cholesterol sulfate plays a protective role in pancreatic β-cells by regulating β-cell mass and insulin secretion . This suggests that cholesterol sulfate might offer a physiological approach to preserve β-cells and protect against the development of diabetes mellitus . Another study found that surfaces containing cholesterol, such as the skin of some invertebrates, can repel other molecules, preventing the adsorption of proteins and bacteria . This could provide a blueprint for making engineered surfaces with minimal bioadhesion .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O4S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30)/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYOQNUELFTYRT-DPAQBDIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016822
Record name Cholesteryl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cholesterol sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000653
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Cholesterol sulfate

CAS RN

1256-86-6
Record name Cholesterol sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesteryl sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001256866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholesterol sulfate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01990
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cholesteryl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHOLESTERYL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU576NT9O9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cholesterol sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000653
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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